Filastatin is a small molecule identified through high-throughput phenotypic screening for its ability to inhibit the adhesion of Candida albicans to polystyrene. [] This compound exhibits promising antifungal properties, specifically targeting the early stages of infection by disrupting C. albicans adhesion and biofilm formation. [] Filastatin earns its name from its potent inhibition of filamentation, a crucial process in C. albicans pathogenesis. []
While the precise mechanism of action remains to be fully elucidated, studies suggest that Filastatin operates downstream of multiple signaling pathways in C. albicans. [] High-throughput screening using a deletion mutant library points to Filastatin potentially disrupting the iron metabolism pathway. [] This disruption may specifically target genes regulated by Hap43 and Rim101, transcription factors involved in iron homeostasis and pH sensing, respectively. []
Inhibition of C. albicans Adhesion: Filastatin effectively inhibits the adhesion of C. albicans to both abiotic surfaces like polystyrene [, ] and biotic surfaces like cultured human epithelial cells. [] This property holds promise for preventing the initial attachment of C. albicans to medical devices and host tissues, thereby hindering the establishment of infection. [, ]
Disruption of Biofilm Formation: Filastatin exhibits the ability to inhibit biofilm formation by C. albicans on silicone elastomers, a material commonly used in medical implants. [] By preventing biofilm development, Filastatin could potentially enhance the efficacy of antifungal treatments and reduce the incidence of device-associated infections. []
Attenuation of C. albicans Pathogenesis: Research using a nematode infection model demonstrates that Filastatin reduces the virulence of C. albicans. [] Furthermore, studies in a mouse mucosal infection assay show that Filastatin alters fungal morphology, suggesting an impact on C. albicans pathogenicity within a mammalian host. []
Development of Anti-biofilm Coatings: Filastatin's anti-adhesive properties have sparked interest in its incorporation into medical plastics, particularly silicone catheters. [] This incorporation aims to create a pre-therapeutic coating that prevents C. albicans attachment to medical devices, thus mitigating the risk of nosocomial fungal infections. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: